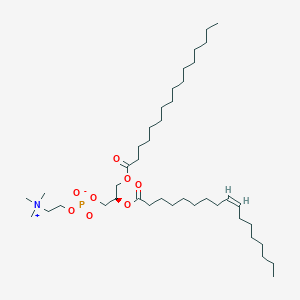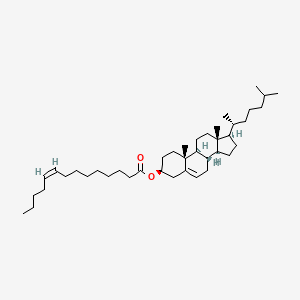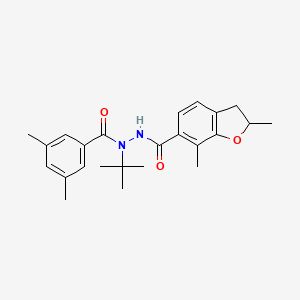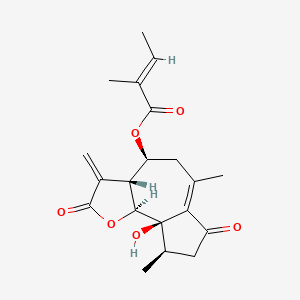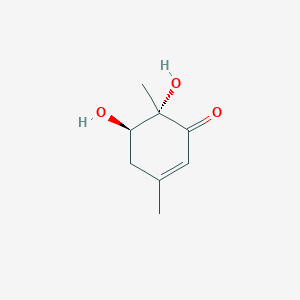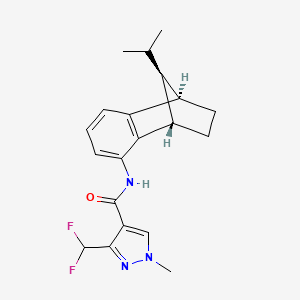
Isopyrazam, anti-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-(1R,4S,9S)-isopyrazam is a 3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide that is the anti-(1R,4S,9S)-diastereomer of isopyrazam. It is an enantiomer of an anti-(1S,4R,9R)-isopyrazam.
Applications De Recherche Scientifique
1. Baseline Sensitivity and Control Efficacy in Agriculture
Isopyrazam, a broad-spectrum succinate dehydrogenase inhibitor fungicide, exhibits significant control efficacy in agriculture. A study by Song et al. (2016) demonstrated its effectiveness against Botrytis cinerea in strawberries, showing high baseline sensitivity and control efficacy in field trials on leaves and fruit (Song et al., 2016).
2. Impact on Aquatic Organisms
Yao et al. (2018) investigated the ecological risks of isopyrazam, particularly its impact on the embryonic development of zebrafish. The study highlighted developmental abnormalities and mortality at higher concentrations, suggesting potential environmental risks for aquatic organisms (Yao et al., 2018).
3. Application in Controlling Powdery Mildew
He et al. (2017) found that isopyrazam was highly effective against Podosphaera xanthii, the causal agent of cucumber powdery mildew. The study showed that isopyrazam has both protective and curative activity, with significant translocation and persistence in cucumber plants (He et al., 2017).
4. Biodegradation Evaluation
Ahmad and Gul (2020) explored the biodegradation of isopyrazam using soil-isolated microbes. The study provided insights into the effectiveness of various fungal and bacterial strains in degrading isopyrazam, offering strategies for environmentally friendly bioremediation (Ahmad & Gul, 2020).
5. Environmental Fate and Degradation
Gul et al. (2021) examined the ecological fate of isopyrazam in different soil matrices. The research focused on its behavior in terms of adsorption, desorption, and degradation, providing vital information on its environmental impact and degradation pathways (Gul et al., 2021).
6. Analytical Method Development for Residue Analysis
Kim et al. (2013) developed an analytical method for determining isopyrazam residues in agricultural products, highlighting its importance in ensuring food safety and regulatory compliance (Kim et al., 2013).
7. Risk Assessment in Agricultural Use
Sverdrup et al. (2022) conducted a risk assessment of the fungicide Bontima, containing isopyrazam, focusing on its fate, behavior in the environment, and ecotoxicological risks. The study highlights the persistence and potential environmental risks associated with isopyrazam use in agriculture (Sverdrup et al., 2022).
Propriétés
Numéro CAS |
683777-14-2 |
|---|---|
Nom du produit |
Isopyrazam, anti-(+/-)- |
Formule moléculaire |
C20H23F2N3O |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-methyl-N-[(1S,8R,11S)-11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)/t12-,13-,16-/m0/s1 |
Clé InChI |
XTDZGXBTXBEZDN-XEZPLFJOSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H]2CC[C@@H]1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |
SMILES |
CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |
SMILES canonique |
CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



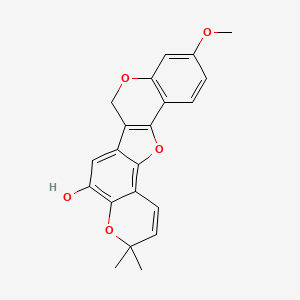
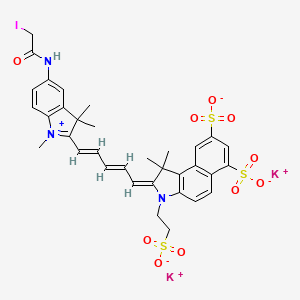
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
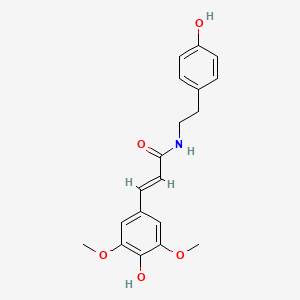
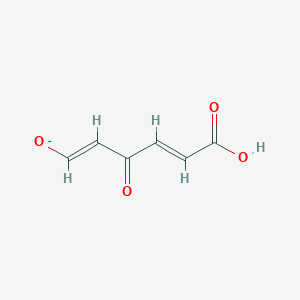
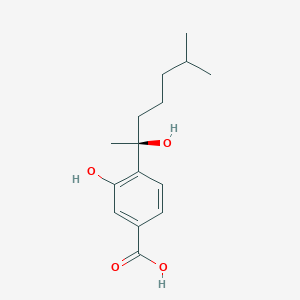
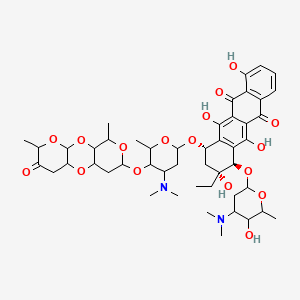
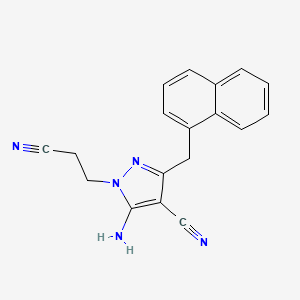
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
